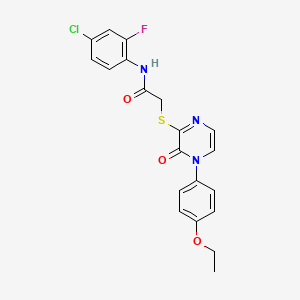

![molecular formula C21H18ClN3O4S B2588854 4-{3-[(3-氯苯甲酰)氨基]苯氧基}-2-(甲硫基)-5-嘧啶羧酸乙酯 CAS No. 478065-24-6](/img/structure/B2588854.png)

4-{3-[(3-氯苯甲酰)氨基]苯氧基}-2-(甲硫基)-5-嘧啶羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

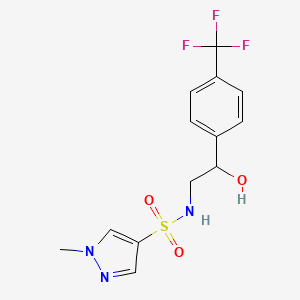

Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C21H18ClN3O4S . It has an average mass of 443.903 Da and a monoisotopic mass of 443.070648 Da .

Synthesis Analysis

The synthesis of this compound involves several steps. It is a reagent or reactant involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a pyrimidine ring attached to a phenyl ring via an ether linkage. The phenyl ring is further substituted with an amide group, which is attached to a chlorobenzoyl moiety .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It participates in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It also serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .科学研究应用

Chiral Building Blocks in Pharmaceuticals

This compound serves as a chiral building block for the synthesis of pharmaceuticals. The optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), derived from this compound, is crucial for creating chiral drugs . The stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ®-CHBE is of particular interest due to its application in developing drugs with specific enantiomeric purity.

Bioreduction Processes

The asymmetric bioreduction of COBE to ®-CHBE using recombinant Escherichia coli in a biocompatible solvent system is a significant application . This process highlights the compound’s role in facilitating biocatalysis, which is essential for producing high-yield chiral alcohols used in various pharmaceuticals.

Chemical Synthesis

In chemical synthesis, this compound is involved in reactions at the benzylic position, which are crucial for creating complex molecules . These reactions include free radical bromination, nucleophilic substitution, and oxidation, all of which are fundamental in organic synthesis and the production of various chemical products.

Industrial Applications

While specific industrial applications are not detailed in the search results, compounds like Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate often find use in the development of industrial catalysts, additives, or intermediates for larger scale chemical processes .

Medical Research

The compound’s versatility makes it a candidate for medical research, particularly in the development of new therapeutic agents. Its role in the synthesis of biologically active molecules could lead to advancements in drug discovery and the treatment of various diseases .

Nootropic Drugs

The pyrroline ring, which can be synthesized using this compound, is a part of nootropic drugs like piracetam. These substances are known for their psychoactive properties and are used to enhance cognitive function .

属性

IUPAC Name |

ethyl 4-[3-[(3-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-9-5-8-15(11-16)24-18(26)13-6-4-7-14(22)10-13/h4-12H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWYMUWDYMZSRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

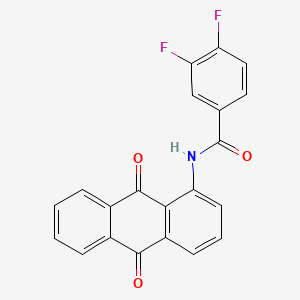

![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)

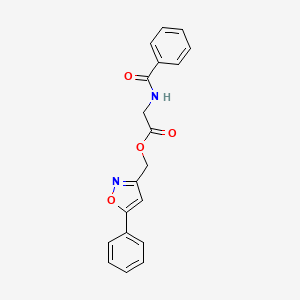

![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)

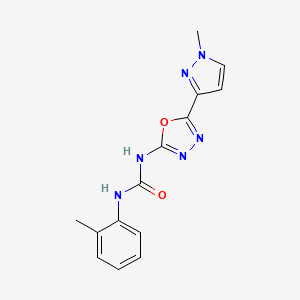

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/no-structure.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)

![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)